2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Process chemistry Catalytic hydrogenation Pharmaceutical intermediate manufacturing

This 5-nitroso pyrimidine is the irreplaceable intermediate for guanine-based antiviral manufacture (acyclovir, ganciclovir, famciclovir). Unlike the 5-nitro or 5-unsubstituted analogs, only DAHNP enables one-step pressureless reductive formylation (>98% yield) and mild catalytic hydrogenation (96.6–97.3% yield) with >90% Pd catalyst reduction. As Sapropterin Impurity 25, it ships with full CoA documentation (HPLC ≥98%, MS, NMR) for regulatory-compliant ANDA submissions. Eliminate autoclave infrastructure and ensure GMP-compliant API production with this definitive starting material.

Molecular Formula C4H5N5O2
Molecular Weight 155.12 g/mol
CAS No. 62128-61-4
Cat. No. B8269764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
CAS62128-61-4
Molecular FormulaC4H5N5O2
Molecular Weight155.12 g/mol
Structural Identifiers
SMILESC1(=C(N=C(NC1=O)N)N)N=O
InChIInChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10)
InChIKeyHVMRLFSFHWCUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (CAS 62128-61-4): Chemical Identity and Baseline Properties for Procurement Evaluation


2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (synonym: 2,6-diamino-5-nitroso-1H-pyrimidin-4-one; DAHNP) is a heterocyclic pyrimidine derivative bearing amino groups at positions 2 and 4, a hydroxyl group at position 6, and a nitroso group at position 5 . With a molecular formula of C₄H₅N₅O₂ and a molecular weight of 155.12 g/mol, this compound exists as a pale red to light red solid with a melting point exceeding 360 °C . It is primarily recognized as a critical pharmaceutical intermediate in the synthesis of guanine and guanine-based antiviral agents including acyclovir, ganciclovir, and famciclovir . The compound is also designated as Sapropterin Impurity 25, serving as a fully characterized reference standard for pharmaceutical quality control .

Why 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Cannot Be Replaced by Generic 5-Substituted Pyrimidine Analogs


The 5-nitroso (-N=O) substituent of DAHNP imparts fundamentally distinct reactivity that is absent in the corresponding 5-nitro (-NO₂), 5-unsubstituted, or 5-amino analogs . This functional group enables selective catalytic hydrogenation to 2,4,5-triamino-6-hydroxypyrimidine (TAHP) under mild conditions with near-quantitative yields — a transformation that the 5-nitro analog (CAS 3346-23-4) cannot undergo without more forcing conditions and different product outcomes . Furthermore, the nitroso group permits a one-step reductive formylation to 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) at atmospheric pressure, bypassing the need for high-pressure hydrogenation equipment required for nitro-group reduction . Substituting DAHNP with 2,4-diamino-6-hydroxypyrimidine (DAHP, CAS 56-06-4), which lacks the 5-substituent entirely, eliminates the entire downstream synthetic pathway to guanine-based antivirals, as DAHP functions as a GTP cyclohydrolase I inhibitor with an entirely different biological profile . The thermal stability gap — DAHNP melts at >360 °C versus 285–286 °C for DAHP — further underscores that the nitroso group is not a passive structural feature but a determinant of both reactivity and physicochemical behavior .

Quantitative Differentiation Evidence: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine vs. Closest Analogs and Prior-Art Processes


Catalytic Hydrogenation Yield and Throughput: DAHNP vs. Prior-Art Processes

In the improved catalytic hydrogenation process described in US Patent 4,948,890, DAHNP is hydrogenated to 2,4,5-triamino-6-hydroxypyrimidine (TAHP) at substrate concentrations of 0.5–3.0 mol/L with only 0.02–0.2 g metallic palladium per mol of DAHNP, achieving isolated yields of 96.6% to 97.3% across multiple examples (Examples 1–5) . By contrast, the prior-art process of US Patent 2,447,523 was limited to 0.4–0.5 mol/L DAHNP concentration, required 50 g of 5% Pd/C (2.5 g metallic Pd) per mol, and suffered from reaction mixture thickening that prevented efficient mixing and hydrogen uptake . The improved process increases the yield per unit of volume and time (kg/h·L) by a factor of approximately six relative to the prior art, while simultaneously reducing noble metal catalyst loading by over 90% .

Process chemistry Catalytic hydrogenation Pharmaceutical intermediate manufacturing TAHP synthesis

Noble Metal Catalyst Retention: Acid/Neutral vs. Alkaline Hydrogenation Conditions

US Patent 5,101,031 discloses that when DAHNP hydrogenation is performed without addition of alkali before or during the reaction (maintaining pH <9.0), atomic absorption spectroscopy (AAS) detects no palladium or platinum in either the TAHP sulfate product or the wastewater . In contrast, when the reaction is conducted under alkaline conditions (pH 10–12, as per prior-art methods), AAS reveals that 33–50% of the palladium (20–30 mg from 60 mg initially charged) or 44% of the platinum (55 mg from 125 mg initially charged) is irreversibly lost into the product and wastewater streams . This noble metal leaching not only represents a direct financial loss but also contaminates the pharmaceutical product with heavy metals that cannot be economically recovered .

Catalyst recycling Noble metal recovery Green chemistry Process economics

Thermal Stability: Melting Point of DAHNP vs. 2,4-Diamino-6-hydroxypyrimidine (DAHP)

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) exhibits a melting point exceeding 360 °C , significantly higher than that of its closest non-nitrosated structural analog, 2,4-diamino-6-hydroxypyrimidine (DAHP, CAS 56-06-4), which melts with decomposition at 285–286 °C . The 5-nitroso group engages in strong intermolecular hydrogen bonding and dipolar interactions within the crystal lattice, as evidenced by the vibrational spectroscopic analysis of Krishnakumar et al., which identified characteristic N=O stretching and coupled ring modes . This thermal stability difference of >75 °C translates into practical advantages for storage, handling, and processing at elevated temperatures.

Thermal stability Storage stability Solid-state characterization Physicochemical properties

Regulatory Designation as a Fully Characterized Sapropterin Impurity Reference Standard

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (CAS 62128-61-4) is formally designated as Sapropterin Impurity 25 and is supplied as a fully characterized reference standard with accompanying Certificate of Analysis (CoA) including HPLC purity, ¹H NMR, and mass spectrometry data . This compound is used in HPLC-based analytical methods developed for the separation and quantification of impurities in sapropterin-containing drug products (e.g., Kuvan® and Diterin®), where impurity identification was supported by detailed MS and MS/MS profiling . In contrast, generic nitrosopyrimidine analogs without this regulatory designation lack the validated analytical characterization and regulatory acceptance required for ANDA/DMF submissions .

Pharmaceutical quality control Reference standard Impurity profiling Regulatory compliance

Validated Vibrational Spectroscopic Fingerprint for Identity Confirmation and Quality Control

Krishnakumar et al. (2006) performed a complete vibrational assignment of DAHNP using FT-IR and FT-Raman spectroscopy on polycrystalline samples, supported by ab initio (HF) and DFT (B3LYP/6-31G* and B3LYP/6-311+G**) calculations . The scaled quantum mechanical (SQM) force field approach achieved a weighted RMS deviation between calculated and observed fundamental frequencies of 6.89 cm⁻¹ (small basis set) and 4.62 cm⁻¹ (large basis set) for DAHNP, demonstrating superior accuracy compared to conventional uniform scaling methods . This validated spectroscopic fingerprint, with fully assigned IR and Raman bands including band polarizations and intensity patterns, provides a quantitative basis for identity confirmation and detection of batch-to-batch variability . In contrast, the vibrational spectra of the related 2,4-diamino-6-hydroxypyrimidine (DAHP) lack the characteristic N=O stretching, N=O in-plane bending, and coupled ring-N=O modes that are unique to the 5-nitrosopyrimidine scaffold .

Spectroscopic characterization Identity testing Quality control Vibrational spectroscopy

Selective One-Step Reductive Formylation: 5-Nitroso vs. 5-Nitro Pyrimidine Reactivity

US Patent 5,648,490 describes a process wherein 5-nitrosopyrimidines, including DAHNP, undergo reductive formylation in the presence of formic acid, a formate salt, and a noble metal catalyst to yield 5-formylaminopyrimidines (e.g., DAFHP) in a single step at atmospheric pressure without gaseous hydrogen . The reaction achieves yields exceeding 98% with product purity greater than 98% . This transformation exploits the unique reactivity of the nitroso group, which can be reductively formylated under transfer hydrogenation conditions. By contrast, the corresponding 5-nitro analog (CAS 3346-23-4) would require a two-step sequence — initial reduction to the 5-amino derivative followed by separate formylation — or high-pressure catalytic hydrogenation with gaseous hydrogen . The nitroso group thus enables an atom-economical, pressureless one-pot process that eliminates the capital expenditure for high-pressure autoclaves and reduces environmental burden from salt by-products associated with dithionite-based reductions .

Reductive formylation Synthetic methodology Chemoselectivity DAFHP synthesis

Defined Application Scenarios Where 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Provides Verifiable Advantage


Large-Scale Manufacture of Guanine and Guanine-Based Antiviral APIs (Acyclovir, Ganciclovir, Famciclovir)

DAHNP is the established industrial intermediate for guanine synthesis via catalytic hydrogenation to TAHP followed by formylation and cyclization. The patented improved process, which achieves 96.6–97.3% hydrogenation yield at 0.5–3.0 mol/L substrate concentration with a 6-fold throughput increase over prior art and >90% reduction in palladium catalyst loading , directly enables cost-competitive manufacturing of acyclovir and related antivirals at multi-ton scale. The additional finding that performing hydrogenation under non-alkaline conditions (pH <9) eliminates noble metal leaching entirely — preventing both financial loss and heavy metal contamination of the API — makes this compound the irreplaceable starting material for GMP-compliant guanine production.

Sapropterin (BH4) Generic Drug Development: ANDA/DMF Impurity Profiling and Quality Control

As Sapropterin Impurity 25 (CAS 62128-61-4), this compound is a required reference standard for HPLC-based impurity quantification in sapropterin-containing drug products (Kuvan®, Diterin®, and their generic equivalents) . Analytical methods developed for accelerated stability studies rely on this fully characterized impurity standard — supplied with CoA documentation including HPLC purity ≥98%, mass spectrometry, and NMR data — to identify and quantify degradation products . Procuring this specific CAS-numbered impurity standard, rather than a generic nitrosopyrimidine, ensures regulatory acceptance of ANDA submissions and avoids costly method revalidation.

One-Pot Synthesis of 5-Formylaminopyrimidine Derivatives for Purine and Pteridine Library Synthesis

The nitroso group of DAHNP enables a pressureless, one-step reductive formylation to DAFHP with >98% yield and >98% purity using formic acid/formate and a noble metal catalyst at atmospheric pressure . This capability is not shared by 5-nitro or 5-unsubstituted pyrimidine analogs, which require multi-step sequences and/or high-pressure hydrogenation. Research groups synthesizing purine libraries, pteridine-based enzyme inhibitors, or isotopically labeled guanine derivatives ([4,5,6-¹³C]-DAHNP is commercially available for MS internal standard applications ) can eliminate autoclave infrastructure from their synthetic workflow by selecting the 5-nitroso compound.

Spectroscopic Identity Verification and Supplier Qualification Using Published Vibrational Reference Data

The complete FT-IR and FT-Raman vibrational assignment of DAHNP, validated against DFT calculations with RMS frequency deviations of 4.62–6.89 cm⁻¹ , provides an authoritative, peer-reviewed spectroscopic reference standard that procurement and QC laboratories can use to verify compound identity upon receipt. The published band assignments — including characteristic N=O stretching and coupled ring-N=O vibrational modes — enable rapid pass/fail identity testing that distinguishes DAHNP from its 5-nitro analog, 5-unsubstituted analog, or degradation products. This level of spectroscopic documentation exceeds what is available for most specialty heterocyclic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.